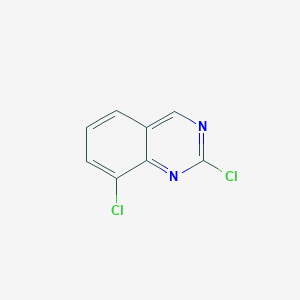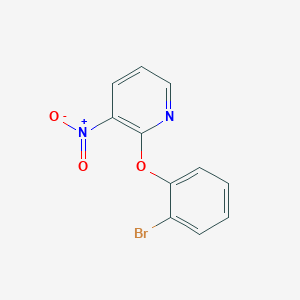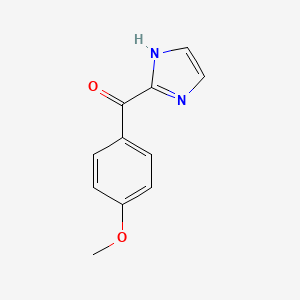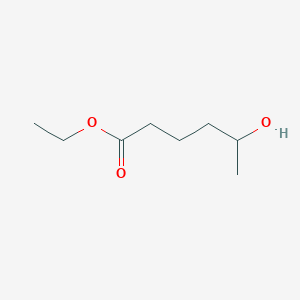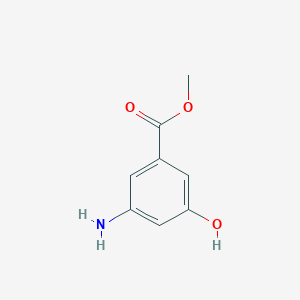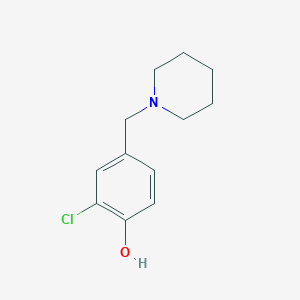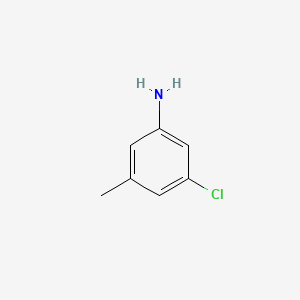
3-Chloro-5-methylaniline
概述
描述
3-Chloro-5-methylaniline: is an organic compound with the molecular formula C7H8ClN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and a methyl group at the fifth position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to synthesize 3-Chloro-5-methylaniline involves the nitration of 3-chloro-5-methyltoluene to form 3-chloro-5-nitrotoluene, followed by reduction of the nitro group to an amine group.
Direct Amination: Another method involves the direct amination of 3-chloro-5-methylbenzene using ammonia or an amine source under catalytic conditions.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by catalytic hydrogenation of 3-chloro-5-nitrotoluene using a suitable catalyst such as palladium on carbon.
Electrophilic Aromatic Substitution: Another industrial method involves electrophilic aromatic substitution reactions where the chlorine and methyl groups are introduced sequentially on the benzene ring, followed by amination.
化学反应分析
Types of Reactions:
Reduction: It can be reduced to form various derivatives, including 3-chloro-5-methylcyclohexylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and catalytic hydrogenation.
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products:
Oxidation Products: Nitroso, nitro, and azo derivatives.
Reduction Products: 3-Chloro-5-methylcyclohexylamine.
Substitution Products: Various substituted anilines depending on the nucleophile used.
科学研究应用
Chemistry:
Intermediate in Synthesis: 3-Chloro-5-methylaniline is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Biology:
Biochemical Research: It is used in biochemical research to study enzyme interactions and metabolic pathways involving substituted anilines.
Medicine:
Drug Development: The compound is explored for its potential use in developing drugs targeting specific enzymes and receptors.
Industry:
作用机制
Mechanism:
Enzyme Inhibition: 3-Chloro-5-methylaniline can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: It can also bind to specific receptors, altering their activity and downstream signaling pathways.
Molecular Targets and Pathways:
相似化合物的比较
3-Chloro-2-methylaniline: Similar in structure but with the methyl group at the second position.
3-Chloro-4-methylaniline: Similar in structure but with the methyl group at the fourth position.
Uniqueness:
属性
IUPAC Name |
3-chloro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZCJDBXXYJXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499683 | |
| Record name | 3-Chloro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29027-20-1 | |
| Record name | 3-Chloro-5-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29027-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
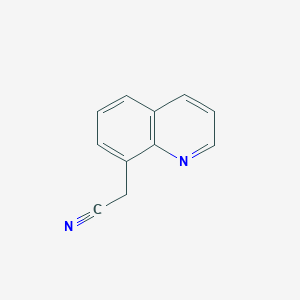
![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)
![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)
![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)
